molecular formula C10H10BrN3 B15329145 4-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine

4-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine

Cat. No.: B15329145
M. Wt: 252.11 g/mol
InChI Key: SFZVZRYYRUBLTI-UHFFFAOYSA-N
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Description

4-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine is a heterocyclic compound that features a bromine atom attached to a pyridine ring, which is further substituted with a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine typically involves the reaction of 4-bromo-2-chloropyridine with 3,5-dimethyl-1H-pyrazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Major Products: The products formed depend on the specific reaction and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in cellular pathways. The pyrazole moiety is known to interact with various biological targets, which may contribute to the compound’s bioactivity .

Comparison with Similar Compounds

  • 4-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazole
  • 4-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)triazole

Comparison: Compared to similar compounds, 4-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine is unique due to its specific substitution pattern and the presence of both pyridine and pyrazole rings. This structural combination imparts distinct electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science .

Properties

Molecular Formula

C10H10BrN3

Molecular Weight

252.11 g/mol

IUPAC Name

4-bromo-2-(3,5-dimethylpyrazol-1-yl)pyridine

InChI

InChI=1S/C10H10BrN3/c1-7-5-8(2)14(13-7)10-6-9(11)3-4-12-10/h3-6H,1-2H3

InChI Key

SFZVZRYYRUBLTI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NC=CC(=C2)Br)C

Origin of Product

United States

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